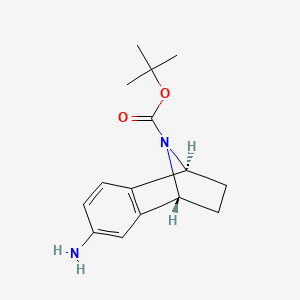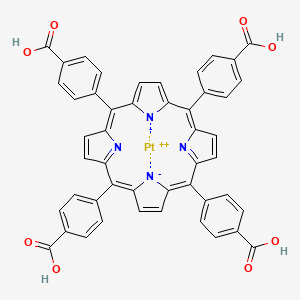![molecular formula C11H9N3OS B3170366 5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine CAS No. 942850-05-7](/img/structure/B3170366.png)
5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine
Overview
Description
5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of thiazoloquinolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine typically involves the reaction of quinoline derivatives with thiazole precursors under specific conditions. One common method includes the use of thiophene-2-carbonyl chloride and quinoline derivatives in the presence of a base . The reaction is usually carried out in an organic solvent such as methylene chloride or chloroform, and the progress is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, sulfonyl, bromo, formyl, and acyl derivatives .
Scientific Research Applications
5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial DNA gyrase or other essential enzymes . In cancer research, it may interfere with cell proliferation pathways, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyquinoline Derivatives: These compounds share a similar quinoline core structure and have been studied as EZH2 inhibitors with potential anticancer activity.
Thiazolidine Derivatives: These compounds have a thiazolidine ring and are known for their enantioselective synthesis and biological activities.
Uniqueness
5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine is unique due to its specific combination of a methoxy group, thiazole ring, and quinoline core.
Properties
IUPAC Name |
5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-15-7-5-8-10(14-11(12)16-8)6-3-2-4-13-9(6)7/h2-5H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEKOXDLTUXYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)




![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine](/img/structure/B3170328.png)

![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)


![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)
![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)
